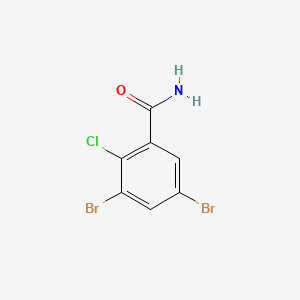

3,5-Dibromo-2-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDKACKCSSIVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 3,5 Dibromo 2 Chlorobenzamide

Established Synthetic Pathways for Halogenated Benzamides

Traditional synthetic routes to halogenated benzamides typically involve two key stages: the formation of the amide bond and the regioselective introduction of halogen atoms onto the aromatic ring. These methods, while foundational, often require multi-step sequences and careful control to achieve the desired substitution pattern.

Amidation Reactions and Precursor Chemistry

The construction of the benzamide (B126) core is most commonly achieved through the amidation of a corresponding benzoic acid derivative. In the context of 3,5-Dibromo-2-chlorobenzamide, the logical precursor would be 3,5-Dibromo-2-chlorobenzoic acid. The conversion of this carboxylic acid to the primary amide can be accomplished through several well-established methods.

One common approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride. The synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using reagents like thionyl chloride (SOCl₂) is a standard procedure. A similar approach can be envisioned for 3,5-Dibromo-2-chlorobenzoic acid. Once the acyl chloride is formed, it can readily react with an ammonia source, such as aqueous or gaseous ammonia, to yield the desired benzamide.

Alternatively, direct amidation methods that bypass the need for isolating the acyl chloride are also prevalent. These reactions often employ coupling agents that activate the carboxylic acid in situ, facilitating its reaction with an amine.

The synthesis of the precursor, 3,5-Dibromo-2-chlorobenzoic acid, is itself a critical step. This can be approached through the halogenation of a simpler benzoic acid derivative. For instance, the synthesis of 5-bromo-2-chlorobenzoic acid has been reported through various methods, including the bromination of 2-chlorobenzoic acid. Further bromination would be required to introduce the second bromine atom at the 3-position, a step that necessitates careful control of regioselectivity.

Regioselective Halogenation Protocols

Achieving the specific 3,5-dibromo-2-chloro substitution pattern on a benzamide ring requires highly regioselective halogenation methods. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of incoming electrophiles. In 2-chlorobenzamide, the chlorine atom is an ortho-, para-director, while the amide group is also an ortho-, para-director, albeit a deactivating one. This presents a challenge for introducing bromine atoms at the 3 and 5 positions.

Electrophilic aromatic bromination is the most common method for introducing bromine atoms onto an aromatic ring. mdpi.com Reagents such as molecular bromine (Br₂), N-bromosuccinimide (NBS), and other bromine carriers are frequently used, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine species. The choice of solvent and reaction temperature can also significantly influence the regioselectivity of the bromination. mdpi.com For a substrate like 2-chlorobenzamide, direct bromination would likely lead to a mixture of products, with substitution occurring at the positions activated by the existing substituents.

To achieve the desired 3,5-dibromo substitution, a multi-step strategy might be necessary. One plausible route involves starting with a precursor where the desired halogenation pattern is already established before the formation of the amide group. For example, the synthesis of 5-bromo-2-chlorobenzoic acid has been achieved through the bromination of 2-chlorobenzoic acid. patsnap.com Subsequent bromination of this intermediate would need to be directed to the 3-position. The presence of the carboxyl group (a meta-director) and the existing halogens will influence the regioselectivity of this second bromination step.

Novel Synthetic Methodologies

Recent advancements in synthetic organic chemistry have introduced powerful new tools for the construction of complex molecules like this compound. These novel methodologies offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Metal-Catalyzed Coupling Reactions for Benzamide Scaffolds

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic compounds. While traditionally used for C-C and C-N bond formation, recent developments have extended their application to C-H functionalization, including direct halogenation.

Palladium-catalyzed C-H halogenation has emerged as a powerful tool for the regioselective introduction of halogen atoms. researchgate.netnih.gov This approach often utilizes a directing group to guide the catalyst to a specific C-H bond. For a substrate like 2-chlorobenzamide, the amide group itself can potentially act as a directing group, facilitating the introduction of bromine atoms at the ortho positions (relative to the amide). However, achieving the desired 3,5-dibromination pattern would require a more sophisticated directing group strategy or a substrate with a different substitution pattern.

Copper-catalyzed reactions have also shown great promise in C-H halogenation. beilstein-journals.org These methods can offer different reactivity and selectivity profiles compared to palladium-catalyzed systems and often utilize more cost-effective catalysts. The application of these methods to the synthesis of polyhalogenated benzamides is an active area of research.

Application of Flow Chemistry in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.govpolimi.it These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents, and the potential for automation and scalability. europa.eutue.nl

The multi-step synthesis of complex molecules like this compound is well-suited for flow chemistry. A continuous flow process could integrate the amidation and halogenation steps, potentially reducing reaction times and improving yields. For instance, the in-situ generation of a reactive halogenating agent in a flow reactor can enhance safety and control over the reaction.

Flow chemistry can be particularly advantageous for reactions that are difficult to control in batch, such as highly exothermic halogenation reactions. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing runaway reactions and the formation of byproducts. europa.eu Furthermore, the precise control over stoichiometry and mixing in a flow system can lead to improved regioselectivity in halogenation reactions.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize the yield and purity of the final product. This involves a systematic investigation of various reaction parameters for each synthetic step.

For the amidation of 3,5-Dibromo-2-chlorobenzoic acid, key parameters to optimize include the choice of coupling agent, solvent, temperature, and the stoichiometry of the reagents. The use of design of experiments (DoE) can be a powerful statistical tool to efficiently screen multiple variables and identify the optimal conditions. nsf.gov

In the case of regioselective halogenation, the optimization process is even more critical. Factors that can be fine-tuned include:

Halogenating Agent: The reactivity and selectivity of different brominating agents (e.g., Br₂, NBS, dibromoisocyanuric acid) can vary significantly.

Catalyst: For metal-catalyzed C-H halogenation, the choice of metal, ligand, and catalyst loading is crucial for achieving high efficiency and selectivity.

Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the regiochemical outcome.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion while minimizing the formation of side products.

The table below illustrates a hypothetical optimization study for the bromination of a 2-chlorobenzamide derivative, showcasing how different parameters can be varied to improve the yield of the desired 3,5-dibromo product.

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Br₂ (2.2 eq) | FeBr₃ (0.1 eq) | CH₂Cl₂ | 25 | 45 |

| 2 | NBS (2.2 eq) | None | CH₃CN | 80 | 60 |

| 3 | NBS (2.2 eq) | Pd(OAc)₂ (5 mol%) | TFA | 100 | 75 |

| 4 | DBDMH (1.1 eq) | None | H₂SO₄ | 50 | 82 |

Solvent Effects and Temperature Control

The conversion of a carboxylic acid to a benzamide is a dehydration reaction that is significantly influenced by the choice of solvent and the reaction temperature. While direct synthesis protocols for this compound are not extensively detailed in publicly available literature, the principles governing the amidation of substituted benzoic acids provide a strong framework for understanding the optimal conditions.

The choice of solvent in amidation reactions is critical as it can influence reactant solubility, reaction rate, and equilibrium position. For the amidation of aromatic carboxylic acids, a variety of solvents can be employed, with the selection often depending on the specific coupling reagents used. Aprotic solvents are generally favored to avoid competing reactions with the activated carboxylic acid intermediate.

Temperature plays a crucial role in driving the amidation reaction, which is often a reversible process. Higher temperatures can favor the formation of the amide by facilitating the removal of water, the reaction byproduct. However, elevated temperatures can also lead to side reactions and decomposition of thermally sensitive substrates or reagents. Therefore, precise temperature control is paramount to achieving high yields and purity. For instance, in the preparation of benzamides from benzoic acid, reactions are often conducted at controlled temperatures, such as cooling to 0-5°C during the addition of activating agents like phosphorus oxychloride, followed by warming to room temperature. google.com In other catalytic systems, refluxing temperatures in solvents like toluene are employed to drive the reaction to completion. rsc.org The optimal temperature profile is therefore highly dependent on the chosen synthetic route.

Table 1: General Solvent and Temperature Considerations for Benzamide Synthesis

| Parameter | Influence on Reaction | Typical Conditions |

| Solvent Polarity | Affects solubility of reactants and intermediates. Can influence the reactivity of coupling agents. | Aprotic solvents (e.g., DCM, THF, DMF, acetonitrile) are commonly used. researchgate.net |

| Boiling Point | Higher boiling point solvents can facilitate water removal via azeotropic distillation. | Toluene or xylenes are often used for reactions requiring elevated temperatures. nih.gov |

| Reaction Temperature | Influences reaction rate and can impact product yield and purity. | Varies from 0°C for initial activation steps to reflux temperatures for driving the reaction. google.comrsc.org |

Catalyst and Reagent Selection

The synthesis of this compound would likely proceed via the amidation of its corresponding carboxylic acid, 3,5-Dibromo-2-chlorobenzoic acid. The selection of appropriate catalysts and reagents is the most critical factor in achieving an efficient transformation.

The synthesis of the precursor, 3,5-Dibromo-2-chlorobenzoic acid, is a key first step. While multiple synthetic routes to substituted benzoic acids exist, a common approach involves the halogenation of a suitable precursor.

Once the 3,5-Dibromo-2-chlorobenzoic acid is obtained, its conversion to the target benzamide can be accomplished through several methods. The classical approach involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, followed by reaction with ammonia or an amine. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this activation step.

Modern amidation methods often employ coupling reagents that facilitate the direct reaction between the carboxylic acid and the amine, avoiding the need for the isolation of the acyl halide. A wide array of such reagents has been developed, each with its own advantages in terms of reactivity, selectivity, and reaction conditions.

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Phosphonium and Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective coupling agents.

Catalytic methods for direct amidation are also gaining prominence as they offer a more atom-economical and environmentally benign approach. Various transition metal and organocatalysts have been developed for this purpose. For instance, titanium(IV) fluoride has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org Boronic acids have also been explored as catalysts, often requiring the removal of water to drive the reaction forward.

The choice of the specific catalyst and reagent for the synthesis of this compound would depend on factors such as the desired reaction scale, cost, and the tolerance of other functional groups in a more complex synthetic intermediate.

Table 2: Common Reagents and Catalysts for Benzamide Formation

| Reagent/Catalyst Class | Specific Examples | General Application |

| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Activation of carboxylic acids to acyl halides. |

| Carbodiimides | DCC, EDC | Direct coupling of carboxylic acids and amines. |

| Phosphonium Salts | BOP, PyBOP | Highly efficient coupling reagents for amide bond formation. |

| Uronium Salts | HBTU, HATU | Effective coupling agents, often used in peptide synthesis. |

| Metal Catalysts | TiF₄ | Catalytic direct amidation of carboxylic acids. rsc.org |

| Organocatalysts | Boronic acids | Catalytic amidation, often requiring dehydrating conditions. |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 2 Chlorobenzamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. The vibrational modes are sensitive to the mass of the atoms and the strength of the chemical bonds, making these techniques ideal for characterizing the complex structure of 3,5-Dibromo-2-chlorobenzamide.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of this compound is expected to be dominated by characteristic absorptions from the amide group and the substituted benzene (B151609) ring.

Key functional group regions include:

N-H Vibrations : The primary amide (-CONH₂) group typically displays two distinct N-H stretching bands. An asymmetric stretching vibration is anticipated in the 3350-3400 cm⁻¹ region, while a symmetric stretch is expected at a slightly lower wavenumber, around 3180-3200 cm⁻¹. The presence of intermolecular hydrogen bonding in the solid state can cause these bands to be broad. mdpi.com An N-H bending vibration (scissoring) is also expected around 1620-1650 cm⁻¹.

C=O Vibration : The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is one of the most intense absorptions in the IR spectrum. For aromatic amides, this band is typically observed in the range of 1650-1680 cm⁻¹. nih.gov

Aromatic Ring Vibrations : The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically produce several bands in the 1400-1600 cm⁻¹ region.

C-Halogen Vibrations : The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretching frequency is generally in the 700-800 cm⁻¹ range, while the heavier bromine atoms result in C-Br stretching vibrations at lower wavenumbers, typically between 500-650 cm⁻¹.

Table 1: Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3370 | Medium-Strong, Broad | N-H Asymmetric Stretch |

| ~3190 | Medium, Broad | N-H Symmetric Stretch |

| ~3080 | Weak-Medium | Aromatic C-H Stretch |

| ~1665 | Strong | C=O Stretch (Amide I) |

| ~1630 | Medium | N-H Bend (Amide II) |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~750 | Strong | C-Cl Stretch |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman active. For this compound, the aromatic ring vibrations and the C-halogen stretches are expected to produce strong signals. In contrast to IR spectroscopy, the C=O stretch is typically weaker, while the symmetric vibrations of the benzene ring are often more intense. nih.gov The N-H stretching modes are generally weak in Raman spectra. scispace.com

Table 2: Predicted FT-Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1665 | Weak | C=O Stretch (Amide I) |

| ~1580, ~1470 | Strong | Aromatic C=C Ring Stretch |

| ~1050 | Strong | Ring Breathing Mode |

| ~750 | Strong | C-Cl Stretch |

In modern structural analysis, experimental vibrational spectra are often compared with spectra computed using quantum chemical methods, such as Density Functional Theory (DFT). nih.govnih.gov This approach allows for a more definitive assignment of vibrational modes.

The standard procedure involves:

Geometry Optimization : The molecular geometry of this compound is optimized in the gas phase using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

Frequency Calculation : Harmonic vibrational frequencies are calculated for the optimized structure. These calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. mdpi.com

Scaling : To improve the agreement with experimental data, the computed wavenumbers are uniformly scaled using an empirical scaling factor. This scaling corrects for the systematic overestimation of the frequencies. nih.gov

Assignment : The scaled theoretical frequencies, along with their calculated intensities and potential energy distribution (PED), are used to assign the bands observed in the experimental FT-IR and FT-Raman spectra with high confidence. nih.gov

Such a comparative study for this compound would confirm the assignments presented above and provide a deeper understanding of the coupling between different vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the precise connectivity and electronic environment of each nucleus can be determined.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the amide protons and the two aromatic protons.

Amide Protons (-NH₂) : The two protons of the amide group are chemically distinct and would typically appear as two broad singlets in the region of 7.5-8.5 ppm. Their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding effects.

Aromatic Protons (Ar-H) : The benzene ring has two remaining protons at the C4 and C6 positions. These protons are in different chemical environments and are expected to appear as two distinct signals. Due to spin-spin coupling, these signals will appear as doublets. The proton at C6 is flanked by a bromine atom and the C-C(O)NH₂ group, while the proton at C4 is situated between two bromine atoms. Both protons are deshielded by the electron-withdrawing halogen and amide groups, placing their signals in the downfield region of the spectrum, likely between 7.5 and 8.0 ppm. The coupling constant between these two meta-positioned protons (⁴JHH) would be small, typically in the range of 2-3 Hz.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~8.2 | br s | - | -NH (one proton) |

| ~7.9 | br s | - | -NH (one proton) |

| ~7.85 | d | ~2.5 | H-6 |

The ¹³C NMR spectrum will show signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached substituents.

Carbonyl Carbon (-C=O) : The amide carbonyl carbon is the most deshielded carbon and is expected to appear far downfield, typically in the range of 165-170 ppm.

Aromatic Carbons : The six aromatic carbons will have distinct chemical shifts.

C1 (ipso- to CONH₂) : Expected around 135-140 ppm.

C2 (ipso- to Cl) : The C-Cl bond will cause a downfield shift, placing this signal around 130-135 ppm.

C3 & C5 (ipso- to Br) : The C-Br bonds will cause a smaller downfield shift compared to chlorine, with these signals appearing around 120-125 ppm.

C4 & C6 (CH) : These carbons, directly bonded to protons, will be the most upfield of the aromatic signals, likely appearing in the 128-135 ppm range.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | C=O |

| ~138 | C1 |

| ~133 | C6 |

| ~132 | C2 |

| ~130 | C4 |

| ~124 | C5 |

Two-Dimensional NMR Techniques for Structural Connectivity (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously establishing the connectivity of atoms within a molecule. For this compound, with its substituted aromatic ring, these methods would be crucial for assigning the positions of the hydrogen and carbon atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. In the aromatic region of the spectrum for this compound, the two aromatic protons would appear as distinct signals. A COSY spectrum would be expected to show a cross-peak connecting these two proton signals, confirming their scalar coupling and thus their adjacent positions on the aromatic ring. The amide protons (-NH₂) would also be present and could potentially show correlations to each other depending on their chemical environment and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would definitively link each of the two aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. This is a critical step in assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework. For this compound, key HMBC correlations would be expected between the aromatic protons and the surrounding halogen- and amide-substituted carbon atoms. For example, the proton at position 4 would be expected to show a correlation to the carbons at positions 2, 6, and the carbonyl carbon of the amide group. Similarly, the proton at position 6 would correlate with the carbons at positions 2, 4, and the carbonyl carbon. The amide protons would also be expected to show a strong correlation to the carbonyl carbon.

Illustrative 2D NMR Correlation Data for this compound

| Proton (¹H) Signal | COSY Correlation with: | HSQC Correlation with: | Key HMBC Correlations with: |

| Aromatic H-4 | Aromatic H-6 | Aromatic C-4 | C-2, C-6, Carbonyl C |

| Aromatic H-6 | Aromatic H-4 | Aromatic C-6 | C-2, C-4, Carbonyl C |

| Amide -NH₂ | (Potentially each other) | (None) | Carbonyl C, C-1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the substituted benzene ring conjugated with the carbonyl group of the amide. The presence of the halogen atoms as auxochromes would be expected to influence the absorption maxima. Aromatic compounds typically exhibit π → π* transitions. The presence of the carbonyl group and the lone pairs on the nitrogen and halogen atoms could also allow for n → π* transitions, which are generally of lower intensity.

The absorption spectrum of this compound would be expected to show strong absorptions in the UV region, characteristic of a substituted benzoyl moiety. The exact λmax values would be influenced by the solvent polarity. Generally, for π → π* transitions, an increase in solvent polarity leads to a small red shift (shift to longer wavelength), while for n → π* transitions, a blue shift (shift to shorter wavelength) is often observed.

Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 300 | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | 280 - 350 | Low ( < 2,000 L mol⁻¹ cm⁻¹) |

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pattern Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₄Br₂ClNO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for unambiguous confirmation of its molecular formula.

The presence of two bromine atoms and one chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak cluster, due to the natural abundance of the isotopes of these halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecular ion, providing valuable structural information. For aromatic amides, a common fragmentation pathway is the cleavage of the C-N bond. The fragmentation pattern of this compound would be expected to show characteristic losses. researchgate.net A primary fragmentation would likely be the loss of the amide group (•NH₂) to form a stable benzoyl cation. researchgate.net This acylium ion could then undergo further fragmentation, such as the loss of carbon monoxide (CO). The presence of the halogen atoms would influence the masses of these fragments, and their isotopic patterns would aid in their identification.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (Monoisotopic) |

| [M]⁺ | Molecular Ion | 309.8478 |

| [M - NH₂]⁺ | Loss of amide radical | 293.8421 |

| [M - NH₂ - CO]⁺ | Subsequent loss of carbon monoxide | 265.8470 |

Crystallographic Study of this compound Remains Elusive

A thorough search of publicly available scientific literature and chemical databases has not yielded a specific single-crystal X-ray diffraction study for the compound this compound. Consequently, the detailed crystallographic data required to construct an in-depth analysis of its solid-state structure is not available at this time.

While crystallographic analyses of related benzamide (B126) derivatives exist, providing insights into the typical behavior of this class of compounds, the strict focus on this compound prevents the inclusion of data from these analogues. The specific arrangement of atoms and molecules in a crystal is highly dependent on the precise substitution pattern of the aromatic ring. The unique combination of two bromine atoms and one chlorine atom at the 2, 3, and 5 positions of the benzamide ring will induce specific electronic and steric effects that dictate the crystal packing. Without experimental data from a single-crystal X-ray diffraction experiment, any discussion of the following would be purely speculative:

Molecular Geometry and Bond Parameters: The precise bond lengths and angles of the this compound molecule in the solid state remain undetermined.

Crystal System, Space Group, and Unit Cell Parameters: The fundamental crystallographic information, including the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell, is unknown.

Supramolecular Interactions: A detailed analysis of the hydrogen bonding networks, potential halogen bonds involving the bromine and chlorine substituents, and π-π stacking interactions between the aromatic rings cannot be performed without the crystallographic data.

Further research, specifically the synthesis of a suitable single crystal of this compound and its analysis via X-ray diffraction, is necessary to elucidate its detailed solid-state structure. Until such a study is published, a comprehensive article on its crystallographic analysis cannot be completed.

Crystallographic Analysis and Solid State Structural Investigations of 3,5 Dibromo 2 Chlorobenzamide

Polymorphism and Concomitant Crystallization Phenomena

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The investigation of polymorphism in a compound like 3,5-Dibromo-2-chlorobenzamide would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure.

Concomitant crystallization is a related phenomenon where two or more distinct crystalline forms of the same compound crystallize simultaneously from the same solution. The study of such phenomena provides insights into the kinetic and thermodynamic factors that govern crystal nucleation and growth. For halogenated compounds, the interplay of various intermolecular interactions, including halogen bonding, can influence the likelihood of polymorphism and concomitant crystallization. Without experimental data for this compound, no specific details on its polymorphic behavior can be provided.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal, a unique "Hirshfeld surface" is defined for each molecule. This surface can be color-mapped to highlight different types of intermolecular contacts and their relative strengths.

For this compound, such an analysis would be expected to reveal significant contributions from halogen bonding (Br···O, Cl···O, Br···Br, Br···Cl) and hydrogen bonding (N-H···O), in addition to van der Waals forces. The interplay of these interactions would dictate the final crystal packing arrangement. However, in the absence of a determined crystal structure, a Hirshfeld surface analysis cannot be performed.

Based on a comprehensive search for scientific literature, there are currently no specific molecular modeling or simulation studies available for the chemical compound This compound .

Therefore, it is not possible to provide detailed information or data tables for the requested sections and subsections, which include:

Molecular Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations

Solvent Accessible Surface Area (SASA) Analysis of Complexes

While computational methods such as molecular docking and molecular dynamics simulations are widely used to investigate the interactions of small molecules with biological targets, no published research detailing these analyses for 3,5-Dibromo-2-chlorobenzamide could be located. Studies on other substituted benzamide (B126) derivatives have utilized these techniques to explore their potential biological activities, but this information is not directly applicable to the specific compound . nih.govresearchgate.net

Further research and computational analysis would be required to elucidate the molecular interactions and dynamic behavior of this compound with any potential biological macromolecules.

Derivatives and Analogues of 3,5 Dibromo 2 Chlorobenzamide

Design Principles for Structural Modification

The design of new analogues based on the 3,5-Dibromo-2-chlorobenzamide core involves systematic changes to its three main regions: the halogenated phenyl ring, the amide linker, and the amide nitrogen.

Halogen atoms are crucial modulators of a molecule's physicochemical properties. drugdesign.org Variations in the type and position of halogens on the benzamide (B126) ring can significantly impact lipophilicity, electronic character, and steric profile, which in turn affects target binding and membrane permeability.

Electronic Effects : The bromine and chlorine atoms on the parent compound are electron-withdrawing groups. Replacing them with fluorine, another common halogen in medicinal chemistry, can alter the electronic distribution due to fluorine's high electronegativity. Conversely, substituting with iodine could introduce different electronic and steric properties. SAR studies on other scaffolds have shown that potent biological activity can be linked to the presence of electron-withdrawing groups. drugdesign.org

Positional Isomerism : Moving the existing bromine and chlorine atoms to different positions on the phenyl ring would create a library of isomers. For instance, shifting the chlorine from the ortho (2-) position to the meta (3-) or para (4-) position would drastically alter the molecule's shape and the orientation of the amide group relative to the halogen substituents, potentially leading to different binding modes with a target receptor.

Modification of the amide nitrogen (N-substitution) is a common and effective strategy for exploring the chemical space around a lead compound. This involves replacing one or both of the amide's hydrogen atoms with other chemical groups.

Alkyl Substitution : Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen can increase lipophilicity and may fill small hydrophobic pockets within a biological target's binding site.

Aryl Substitution : Adding aryl or substituted aryl rings (e.g., phenyl, chlorophenyl) can introduce new interactions, such as pi-stacking or hydrophobic interactions, with the target. rsc.org This strategy is often employed to extend the molecule into larger binding pockets or to orient the core scaffold in a specific way. A structure-activity relationship study of bis-benzamides, for example, demonstrated that modifying N-terminal groups was critical for biological activity. nih.govmdpi.com

Heterocyclic Moieties : Incorporating heterocyclic rings (e.g., pyridine (B92270), oxadiazole, pyrazole) can introduce hydrogen bond donors and acceptors, potentially forming new, specific interactions with a biological target. nih.gov This can improve both potency and selectivity. In some cases, these rings are introduced as bioisosteres of other functional groups to enhance pharmacological properties. nih.gov

Bioisosterism is a strategy used to replace one functional group with another that retains similar physicochemical properties and produces a similar biological effect. drughunter.combenthamscience.com This can improve metabolic stability, potency, or patentability. drughunter.comnih.gov The amide bond is a key site for such modifications.

Thioamides : Replacing the carbonyl oxygen of the amide with a sulfur atom to form a thioamide is a classic bioisosteric replacement. This change alters the hydrogen bonding capability and electronic properties of the linker, which can affect target binding and molecular stability.

Sulfonamides : The sulfonamide group is another well-known bioisostere for the amide moiety. nih.gov It has a different three-dimensional geometry (tetrahedral at the sulfur atom) compared to the planar amide group, which can lead to novel binding interactions. acs.org

Heterocyclic Replacements : Heterocyclic rings such as 1,2,4-oxadiazoles, 1,2,3-triazoles, and tetrazoles are frequently used as non-classical bioisosteres for amides. nih.govnih.govresearchgate.net These rings can mimic the hydrogen bond donor/acceptor pattern of the amide bond while often conferring greater metabolic stability. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational and In Vitro Biochemical Data

Structure-Activity Relationship (SAR) studies are essential for understanding how the structural modifications described above translate into changes in biological activity. These studies systematically correlate chemical structure with potency, selectivity, and other pharmacological parameters, using a combination of computational and experimental methods. dcu.ie

Computational (In Silico) Studies : Molecular docking is a key computational tool used to predict how different analogues bind to a specific biological target, such as an enzyme or receptor. nih.gov By simulating the interactions, researchers can prioritize which compounds to synthesize. For example, docking studies can reveal whether a newly introduced N-aryl group fits well into a hydrophobic pocket or if a modified halogen pattern enhances binding through halogen bonds. nih.gov Molecular dynamics simulations can further assess the stability of the compound within the binding site over time. tandfonline.com

In Vitro Biochemical Data : The predictions from computational models are tested through in vitro experiments. These typically involve biochemical assays that measure the compound's effect on a purified enzyme or receptor, or cell-based assays that measure a biological response in cultured cells. The results, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), provide quantitative data on the compound's potency.

| Compound ID | Modification from Parent Compound | In Vitro Activity (IC₅₀, µM) | Key SAR Observation |

|---|---|---|---|

| Parent | This compound | 15.2 | Baseline activity |

| Analog A | N-methyl substitution | 8.5 | Small alkyl group on amide N improves potency |

| Analog B | N-phenyl substitution | 25.0 | Large aryl group on amide N reduces potency |

| Analog C | Replacement of 2-Cl with 2-F | 10.1 | Smaller halogen at position 2 is favorable |

| Analog D | Bioisosteric replacement with thioamide | 18.9 | Thioamide shows similar activity to amide |

SAR studies on various benzamide series have revealed key insights. For example, in one study on picolinamide (B142947) derivatives, the position of a side chain was found to markedly influence inhibitory activity and selectivity. nih.gov In another, a nitro group at the N-terminus of a bis-benzamide was found to be essential for its biological activity. mdpi.com These examples highlight the precise and often dramatic effects that small structural changes can have.

Synthetic Routes and Characterization of Key Analogues

The synthesis of derivatives of this compound typically follows established organic chemistry protocols. The most common route to N-substituted analogues involves the reaction of a carboxylic acid derivative with an appropriate amine.

Amide Bond Formation : A primary method for synthesizing N-substituted benzamides is the coupling of the corresponding benzoyl chloride with a primary or secondary amine. nih.gov The starting material, 3,5-Dibromo-2-chlorobenzoyl chloride, can be prepared from 3,5-Dibromo-2-chlorobenzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. This acid chloride is then reacted with the desired alkylamine, arylamine, or heterocyclic amine, often in the presence of a base to neutralize the HCl byproduct. rsc.org

Alternative Routes : Other synthetic strategies exist, such as the direct rhodium-catalyzed amidation of benzoic acids with isocyanates, which can offer alternative pathways to specific substitution patterns. nih.gov Synthesis from benzonitriles is also a viable, though less direct, route. mdpi.com

The general synthetic scheme for producing N-aryl analogues is depicted below:

Scheme 1: General Synthesis of N-Aryl-3,5-dibromo-2-chlorobenzamides

(Image is a placeholder for a chemical reaction diagram)

(Image is a placeholder for a chemical reaction diagram)

Characterization : Once synthesized, the purity and identity of each new analogue must be confirmed. Standard analytical techniques are employed for this characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the molecule by showing the connectivity and chemical environment of all hydrogen and carbon atoms. researchgate.net

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition. researchgate.net

Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups, such as the amide C=O and N-H bonds. researchgate.net

X-ray Crystallography : For crystalline solids, this technique can determine the precise three-dimensional structure of the molecule, providing definitive proof of its stereochemistry and conformation.

Mechanistic Research and Theoretical Applications in Biological Contexts

Enzyme and Receptor Interaction Mechanisms

The unique electronic and steric properties conferred by the bromine and chlorine substituents on the benzamide (B126) core make 3,5-Dibromo-2-chlorobenzamide an interesting candidate for computational studies of enzyme and receptor binding.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. Their overactivity is implicated in pathological conditions such as cancer metastasis and arthritis, making them significant drug targets. Computational docking studies are instrumental in identifying potential MMP inhibitors.

The primary interaction for many MMP inhibitors involves the chelation of the catalytic Zn2+ ion in the active site. While classical inhibitors use a hydroxamate group for this purpose, the benzamide moiety of this compound could theoretically be positioned to interact with the zinc ion or adjacent residues. More importantly, the substituted benzene (B151609) ring can be modeled to fit into the S1' specificity pocket of the enzyme.

Computational analyses suggest that halogen atoms can contribute to the selectivity of drugs for different MMP isoforms. The dibromo and chloro substituents on the benzamide ring would significantly influence its binding orientation and affinity within the MMP active site. Molecular docking simulations could elucidate these potential interactions. A theoretical docking model would place the benzamide in the active site to evaluate key interactions, as summarized in the table below.

| Interaction Type | Potential Interacting Group on Compound | Target Residue/Component in MMP Active Site | Theoretical Significance |

|---|---|---|---|

| Coordination/Chelation | Amide oxygen/nitrogen | Catalytic Zn2+ ion | Anchors the inhibitor in the active site. |

| Hydrogen Bonding | Amide NH2 | Backbone carbonyls of residues like Alanine | Provides additional binding affinity and specificity. |

| Hydrophobic/Van der Waals | Brominated/chlorinated phenyl ring | Hydrophobic S1' pocket residues | Determines selectivity among different MMPs. |

| Halogen Bonding | Bromine/Chlorine atoms | Electron-rich atoms (e.g., backbone carbonyls) | Contributes to binding affinity and selectivity. |

These computational models would be the first step in assessing the compound's potential as a selective MMP inhibitor scaffold.

The progesterone (B1679170) receptor (PR) is a nuclear receptor that, upon binding to its ligand, modulates gene expression. Modulators of PR have applications in contraception, hormone replacement therapy, and cancer treatment. While steroidal compounds are the natural ligands, non-steroidal antagonists have been developed, some featuring scaffolds structurally related to benzamides, such as benzanilides.

Theoretical studies can model the binding of this compound within the ligand-binding domain (LBD) of the progesterone receptor. The hydrophobic LBD accommodates the steroidal core of natural ligands, and computational docking can predict whether the halogenated phenyl ring of the benzamide can occupy this pocket effectively. The amide group could form crucial hydrogen bonds with residues such as Arginine or Glutamine, which are known to interact with steroidal ligands. The halogen atoms would enhance lipophilicity, potentially improving binding within the hydrophobic pocket.

Topoisomerase I is a vital enzyme that relaxes DNA supercoiling during replication and transcription. It is a well-established target for anticancer drugs, such as camptothecin (B557342) and its derivatives. These inhibitors function by stabilizing the covalent complex between the enzyme and DNA, leading to lethal DNA strand breaks in cancer cells.

Molecular docking studies have been performed on various benzamide derivatives to investigate their potential as topoisomerase inhibitors. als-journal.comnih.gov These in silico analyses place the ligand at the DNA-enzyme interface. For this compound, the planar benzamide structure could intercalate between DNA base pairs, while the substituents could interact with amino acid residues of the enzyme. Docking simulations would calculate the binding energy and identify key interactions, such as hydrogen bonds between the amide group and residues like asparagine or pi-pi stacking between the aromatic ring and DNA bases. als-journal.comnih.gov Such studies have shown that some benzamide derivatives exhibit promising binding energies when modeled with Topoisomerase I. als-journal.com

Exchange proteins directly activated by cAMP (EPAC) are important mediators of the secondary messenger cyclic AMP. The development of EPAC antagonists is of great interest for studying cellular signaling and for potential therapeutic applications. The discovery of novel antagonists often begins with high-throughput screening (HTS), which can be followed by computational studies to understand the binding mechanism.

While specific studies on benzamide derivatives as EPAC antagonists are not prevalent, the general methodology can be applied theoretically to this compound. An in silico approach would involve docking the compound into the cAMP-binding domain of EPAC. The goal would be to identify a binding pose that sterically hinders the conformational change required for EPAC activation. Computational models could predict whether the compound could form stable interactions within this pocket. Subsequent in vitro biochemical assays, such as fluorescence-based assays measuring EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity, would be necessary to validate any promising in silico findings.

Molecular Basis of Proposed Biological Effects as Derived from Theoretical Investigations

Computational studies can provide a molecular basis for the potential therapeutic effects of this compound by modeling its interaction with key receptors and enzymes.

Antipsychotic Effect : Many antipsychotic drugs, particularly atypical antipsychotics, derive their mechanism from binding to dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Benzamide derivatives like amisulpride (B195569) are known D2/D3 receptor antagonists. nih.gov Theoretical investigations would involve docking this compound into homology models of these G-protein coupled receptors. The analysis would focus on interactions with key residues in the transmembrane domains that are crucial for ligand binding and receptor antagonism. The halogen substituents would be expected to influence receptor selectivity and binding affinity.

Antiemetic Effect : The antiemetic effect of many drugs is linked to the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone of the brain. Therefore, the molecular basis for a potential antiemetic effect of this compound would be the same as its proposed antipsychotic action—effective binding to and antagonism of D2 receptors, as predicted by molecular modeling.

Anticancer Effect : The potential anticancer effects of this compound can be rationalized from several theoretical standpoints. As discussed, in silico analyses suggest that benzamide derivatives may act as topoisomerase inhibitors, a known anticancer mechanism. als-journal.comnih.gov Furthermore, studies on other halogenated aromatic compounds have shown that halogenation can significantly enhance anticancer activity. benthamscience.comnih.gov Theoretical studies suggest that halogens can form specific halogen bonds with biological macromolecules and can modulate properties like cell permeability and metabolic stability, which are crucial for an effective anticancer agent. The proposed inhibition of MMPs, which are critical for tumor invasion and metastasis, provides another computationally-derived basis for its potential anticancer activity.

Structure-Based Ligand Design Principles Applied to Benzamide Analogues

Structure-based ligand design is an iterative process that uses the three-dimensional structure of a target protein to design molecules with high affinity and selectivity. The benzamide scaffold serves as a versatile starting point for applying these principles.

The design process begins with the identification of a validated target and obtaining its 3D structure, either through X-ray crystallography, NMR, or homology modeling. A lead compound, such as a simple benzamide derivative, is then docked into the active site. Analysis of the resulting complex reveals sites for modification.

For the this compound scaffold, structure-based design principles can be applied as follows:

Scaffold Hopping and Bioisosteric Replacement : The core benzamide can be replaced with other groups that maintain key interactions but possess different physicochemical properties. For instance, the amide bond could be replaced with a reverse amide or a sulfonamide to explore different hydrogen bonding patterns.

Fragment Growing : Using the initial docked pose of the compound, new functional groups can be "grown" from the aromatic ring to occupy adjacent pockets in the enzyme or receptor. For example, if a nearby hydrophobic pocket is unoccupied, an alkyl or aryl group could be added to the 4-position of the benzamide ring to increase van der Waals interactions and improve potency.

Linker Modification : In many drug designs, the benzamide is part of a larger molecule connected by a linker. Computational tools can be used to explore optimal linker lengths and compositions to correctly position the benzamide for interaction with one part of a target while another part of the molecule interacts elsewhere.

Exploiting Halogen Properties : The bromine and chlorine atoms can be systematically replaced with other halogens (fluorine, iodine) or moved to different positions on the ring. This allows for fine-tuning of electronic properties and the potential to form specific halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

The table below summarizes how these principles could be applied to generate novel analogues of this compound.

| Design Principle | Modification Strategy for Benzamide Analogue | Desired Outcome | Example Target Application |

|---|---|---|---|

| Fragment Growing | Add an alkoxy group at the 4-position. | Occupy a deeper hydrophobic pocket and improve potency. | MMP Inhibition (targeting S1' pocket) |

| Bioisosteric Replacement | Replace the amide with a thioamide. | Alter hydrogen bonding capacity and metabolic stability. | Progesterone Receptor Modulation |

| Systematic Halogen Substitution | Replace 3,5-dibromo with 3,5-difluoro. | Improve metabolic stability and alter binding electronics. | Dopamine Receptor Antagonism |

| Scaffold Hopping | Replace the phenyl ring with a pyridine (B92270) ring. | Introduce a hydrogen bond acceptor and alter solubility. | Topoisomerase I Inhibition |

Through these computational and theoretical approaches, the potential of this compound as a chemical scaffold can be thoroughly explored, guiding the synthesis and testing of new, more potent, and selective therapeutic agents.

Applications in Specialized Chemical Fields

Agrochemical Applications

The benzamide (B126) chemical structure is a well-established scaffold in the development of agrochemicals. The specific substitution pattern of 3,5-Dibromo-2-chlorobenzamide suggests its potential relevance in this field, although direct studies are limited.

While research specifically detailing the insecticidal or herbicidal properties of this compound is not extensively documented, the broader class of benzamide derivatives has been a fruitful area for pesticide discovery. mdpi.com The efficacy of such compounds often depends on the specific arrangement of substituents on the benzene (B151609) ring, which influences their mode of action and interaction with biological targets. For instance, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized and shown to possess good insecticidal and fungicidal activities. mdpi.com Similarly, other research has focused on synthesizing aryl thioamide derivatives, which are analogues of insect growth regulators, and have demonstrated significant insecticidal activity against pests like Spodoptera littoralis. nih.gov The development of new insecticides is critical due to rising resistance to existing chemical pesticides. nih.gov The exploration of new chemical classes, including various substituted benzamides, is a key strategy to address this challenge. nih.gov

The herbicidal potential of related structures has also been investigated. For example, certain chloroacetamide derivatives have been synthesized and evaluated as herbicidal agents against both broadleaf and narrowleaf weeds, with some showing higher potency than the standard herbicide acetochlor. ekb.eg

Materials Science Applications

The arrangement of atoms and molecules in the solid state dictates the material properties of a compound. The rigid structure and multiple halogen substituents of this compound make it a candidate for investigation in materials science, particularly in optics and crystal engineering.

Organic materials are being widely studied for their third-order nonlinear optical (NLO) properties, which are crucial for applications like optical switching and data processing. semanticscholar.orgnih.gov These properties are often found in molecules with high conjugation and strong electron-withdrawing or electron-donating groups, which can modify the molecule's response to an intense light source. semanticscholar.orgnih.gov The benzene core of this compound, substituted with electronegative halogen atoms, provides a foundational structure that could be explored for NLO properties. Research into other benzene derivatives has shown that modifying side groups plays a critical role in tuning energy gaps and affecting the third-order NLO response. semanticscholar.orgnih.gov Techniques such as the Z-scan are used to test the NLO properties of these materials. semanticscholar.orgnih.gov While direct NLO studies on this compound have not been reported, its halogenated aromatic structure is consistent with molecular frameworks investigated for such advanced optical applications.

Crystal engineering focuses on understanding and controlling intermolecular interactions to design new solids with desired properties. dariobraga.it The functional groups on this compound—the amide group (a classic hydrogen bond donor and acceptor) and the chloro and bromo substituents (capable of participating in halogen bonding)—make it a prime candidate for crystal engineering studies. These interactions allow for the construction of predictable supramolecular assemblies. dariobraga.it

The amide group, in particular, can form robust hydrogen-bonded patterns, such as the amide–amide dimer homo synthon, which is a common motif in the crystal structures of related molecules. nih.gov Studies on dichlorobenzamide derivatives demonstrate the formation of extensive networks through N–H⋯O and C–H⋯Cl hydrogen bonds, as well as Cl⋯Cl short contacts, which guide the assembly of molecules in the solid state. researchgate.net The analysis of crystal structures of similar halogenated benzohydrazide (B10538) derivatives also reveals the importance of O–H⋯O, N–H⋯O, and intramolecular O–H⋯N hydrogen bonds in forming layered supramolecular architectures. nih.govresearchgate.net

The precise control over these non-covalent interactions allows for the fine-tuning of a material's physical and chemical properties. By understanding how molecules like this compound pack in a crystal lattice, it may be possible to design advanced functional materials with specific thermal, mechanical, or optical characteristics.

Below is a table of crystallographic data for a related dichlorobenzamide derivative, illustrating the type of structural information obtained in crystal engineering studies. researchgate.net

| Parameter | 3,5-Dichloro-N-(2-chlorophenyl)benzamide | 3,5-Dichloro-N-(4-chlorophenyl)benzamide |

| Chemical Formula | C₁₃H₈Cl₃NO | C₁₃H₈Cl₃NO |

| Crystal System | Not specified | Triclinic |

| Space Group | Not specified | Pī |

| a (Å) | Not specified | 5.047 |

| b (Å) | Not specified | 10.28 |

| c (Å) | Not specified | 13.36 |

| α (°) ** | Not specified | 107.59 |

| β (°) | Not specified | 93.55 |

| γ (°) ** | Not specified | 98.34 |

| Z (molecules/unit cell) | Not specified | 2 |

Table based on crystallographic data for related dichlorobenzamide structures. researchgate.net

Catalytic Applications as Ligands or Reagents

The use of this compound as a ligand in metal-catalyzed reactions or as a direct reagent in catalysis is not well-documented in the available literature. The development of catalysts often involves ligands that can coordinate to a metal center and electronically or sterically influence its reactivity. While the nitrogen and oxygen atoms of the amide group have lone pairs capable of coordination, there are no specific reports of this compound being employed for this purpose. Research in cobalt-catalyzed hydroboration, for example, has focused on other types of ligands, such as those from the MeO-BIBOP family, to achieve high selectivity. nih.gov Similarly, studies on the catalytic activities of transition metal complexes in oxidation reactions have utilized Schiff base ligands derived from different benzohydrazide precursors. mdpi.com

Conclusion and Future Academic Research Perspectives

Summary of Key Academic Contributions and Mechanistic Insights

Academic contributions directly focused on 3,5-Dibromo-2-chlorobenzamide are sparse. The primary available information is centered on its fundamental chemical identity and characterization. The compound is registered under the CAS number 860683-15-4, confirming its existence and providing a unique identifier for database searches.

While specific mechanistic studies on this compound are not readily found in published literature, insights can be extrapolated from the well-established chemistry of benzamides and halogenated aromatics. The reactivity of the amide group and the influence of the electron-withdrawing halogen substituents on the aromatic ring are expected to govern its chemical behavior. The bromine and chlorine atoms at the 2, 3, and 5 positions create a distinct electronic and steric environment, which would influence its interaction with biological targets or its utility as a synthon in further chemical transformations.

One study investigating a series of related compounds for potential anticancer activity included a derivative with a 3,5-dibromo-2-methoxy substitution pattern. This research noted a significant reduction in activity compared to other analogues, suggesting that the specific substitution on the phenyl ring is a critical determinant of biological efficacy. While not directly studying the chloro-analogue, this finding provides an indirect insight that the dense halogenation at these positions in this compound might also modulate its biological potential in a similar manner.

Identified Challenges and Unexplored Research Avenues

The limited body of research on this compound points to several challenges and, consequently, numerous unexplored avenues for investigation.

Synthetic Challenges: While general methods for the synthesis of benzamides are well-established, the specific multi-halogenated pattern of this compound may present synthetic hurdles. Achieving regioselective halogenation at the desired positions on the benzoyl chloride or benzoic acid precursor can be complex and may lead to mixtures of isomers, necessitating challenging purification steps. The development of a robust and high-yielding synthesis of this specific compound is a primary challenge that needs to be addressed to enable further research.

Unexplored Research Avenues:

Biological Screening: There is a clear lack of comprehensive biological screening of this compound. Its structural similarity to other biologically active halogenated compounds warrants investigation into its potential antimicrobial, antifungal, herbicidal, or pharmaceutical properties.

Material Science Applications: Halogenated organic molecules can exhibit interesting properties relevant to material science, such as in the development of flame retardants or as components in organic electronics. The high halogen content of this compound makes it a candidate for such exploratory studies.

Mechanistic Organic Chemistry: The compound could serve as a model substrate for studying the mechanisms of nucleophilic aromatic substitution or cross-coupling reactions, where the interplay of the three halogen atoms could lead to interesting and potentially useful reactivity patterns.

Structural and Spectroscopic Analysis: Detailed crystallographic and spectroscopic (NMR, IR, Mass Spectrometry) characterization is fundamental. While basic data exists, in-depth analysis could reveal subtle structural features arising from the steric and electronic effects of the halogen atoms.

Directions for Future Theoretical and Experimental Investigations of this compound and Its Derivatives

To unlock the potential of this compound and its derivatives, a concerted effort in both theoretical and experimental research is required.

Theoretical Investigations:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the compound's molecular geometry, electronic properties, and spectroscopic signatures. This can aid in the interpretation of experimental data and provide insights into its reactivity.

Molecular Docking Studies: If potential biological targets are identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound, guiding the design of more potent derivatives.

QSAR (Quantitative Structure-Activity Relationship) Studies: Should a series of derivatives be synthesized and tested, QSAR modeling could help in understanding the relationship between the chemical structure and biological activity, facilitating the rational design of new compounds.

Experimental Investigations:

Optimized Synthesis: A primary focus should be the development and optimization of a scalable synthetic route to this compound. This would provide the necessary quantities of the compound for thorough investigation.

Derivatization: The amide functionality provides a convenient handle for the synthesis of a library of derivatives. Modification of the amide nitrogen with various substituents could systematically probe the structure-activity relationships.

Comprehensive Biological Evaluation: The compound and its derivatives should be subjected to a broad range of biological assays to identify any potential therapeutic or agrochemical applications.

Advanced Spectroscopic and Crystallographic Studies: Single-crystal X-ray diffraction would provide definitive structural information. Advanced NMR techniques could further elucidate the solution-state conformation and dynamics.

Q & A

Q. What are the standard synthetic routes for 3,5-Dibromo-2-chlorobenzamide in academic research?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 3,5-dibromo-2-chlorobenzoyl chloride with ammonia or substituted amines under reflux in anhydrous solvents like DMF or THF. For example, Zhang et al. (2021) demonstrated that reacting 3,5-dichlorobenzoyl chloride with arylamines at 60°C in DMF yields derivatives with high purity (>95%) after recrystallization . Alternative methods include one-pot condensation of 2-amino-3,5-dibromobenzamide with ketones or aldehydes, as described in a quinazolinone synthesis protocol . Key parameters include temperature control (60–110°C), solvent selection, and stoichiometric ratios to minimize byproducts.

Q. What spectroscopic and analytical methods are employed for structural characterization?

Methodological Answer: Routine characterization combines nuclear magnetic resonance (NMR; ¹H/¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, X-ray diffraction (XRD) is critical. For instance, Zhang et al. (2021) resolved ambiguities in dichlorobenzamide derivatives using single-crystal XRD, with data refined via SHELXL . IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while NMR confirms substitution patterns (e.g., aromatic proton splitting in 3,5-dibromo-2-chloro motifs) . Purity is validated via HPLC or melting point analysis.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Safety measures align with SDS guidelines (GB/T 16483):

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to prevent inhalation of fine particulates .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: Flush eyes with saline for 15 minutes; rinse skin with soap/water for dermal exposure . No occupational exposure limits (OELs) are established, necessitating ALARA (As Low As Reasonably Achievable) principles.

Q. How is purity assessed and optimized during synthesis?

Methodological Answer: Purity is evaluated via:

- Chromatography: HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent).

- Thermal Analysis: Differential scanning calorimetry (DSC) to confirm melting point consistency.

- Recrystallization: Solvent selection (e.g., ethanol/water mixtures) to remove unreacted starting materials. Zhang et al. (2021) achieved >95% purity for dichlorobenzamides through iterative recrystallization in DMF/water .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for derivatives be resolved?

Methodological Answer: Contradictions in XRD data (e.g., bond length anomalies or thermal ellipsoid distortions) require iterative refinement using software like SHELXL . For example, Sheldrick (2008) highlights the importance of refining occupancy ratios for disordered atoms and validating hydrogen bonding networks via Fourier difference maps . Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency. If discrepancies persist, consider alternative space groups or twin refinement for twinned crystals .

Q. What strategies are used for structure-activity relationship (SAR) analysis in antimicrobial studies?

Methodological Answer: SAR studies involve:

- Derivative Synthesis: Modifying substituents (e.g., halogens, methoxy groups) on the benzamide core .

- Bioactivity Assays: Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Computational Modeling: Molecular docking to predict binding affinities for target enzymes (e.g., bacterial dihydrofolate reductase). Correlate experimental MIC values with computational ΔG values to identify key pharmacophores.

Example SAR Table:

| Derivative | Substituent (R) | MIC (μg/mL) | Predicted ΔG (kcal/mol) |

|---|---|---|---|

| 4 | -Cl | 8.0 | -7.2 |

| 6 | -Br | 2.5 | -9.1 |

| 8 | -OCH₃ | 32.0 | -5.8 |

Q. How are reaction conditions optimized for high-yield synthesis?

Methodological Answer: Optimization involves:

- DoE (Design of Experiments): Varying temperature, solvent polarity, and catalyst loading. For example, increasing DMF polarity improves solubility of 3,5-dibromo intermediates .

- Kinetic Monitoring: In-situ IR or LC-MS to track intermediate formation.

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) accelerate amide bond formation. Zhang et al. (2021) achieved 85% yield at 60°C using stoichiometric DMF .

Q. How can contradictions between computational predictions and experimental bioactivity data be addressed?

Methodological Answer: Discrepancies arise from solvent effects, protein flexibility, or unmodeled binding pockets. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.